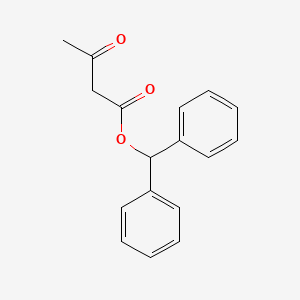
1-fluoro-3-isocyanatopropane
概要
説明
1-fluoro-3-isocyanatopropane is an organic compound characterized by the presence of both a fluorine atom and an isocyanate group. The molecular formula for this compound is C4H6FNO, and it is known for its reactivity and versatility in various chemical processes. The isocyanate group (–N=C=O) is highly reactive, making this compound a valuable intermediate in organic synthesis and industrial applications.
準備方法
The synthesis of 1-fluoro-3-isocyanatopropane can be achieved through several methods. One common approach involves the reaction of 3-fluoropropylamine with phosgene (COCl2). This reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the desired isocyanate .
Another method involves the use of non-phosgene routes, such as the reaction of 3-fluoropropylamine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate . These methods are particularly attractive due to the reduced toxicity and environmental impact compared to phosgene-based processes.
化学反応の分析
1-fluoro-3-isocyanatopropane undergoes a variety of chemical reactions, including:
Hydrolysis: Reacts with water to form 3-fluoropropylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Oxidation: Can be oxidized to form corresponding carbamates.
Common reagents used in these reactions include water, alcohols, and amines. The reaction conditions typically involve mild temperatures and the presence of catalysts to enhance reaction rates and selectivity .
科学的研究の応用
1-fluoro-3-isocyanatopropane has several applications in scientific research:
作用機序
The mechanism of action of 1-fluoro-3-isocyanatopropane involves its high reactivity with nucleophiles, such as water, alcohols, and amines. The isocyanate group readily reacts with these nucleophiles to form carbamates, urethanes, and ureas, respectively . This reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which facilitates nucleophilic attack and subsequent bond formation .
類似化合物との比較
1-fluoro-3-isocyanatopropane can be compared to other isocyanates, such as methyl isocyanate, phenyl isocyanate, and hexamethylene diisocyanate. While all these compounds share the reactive isocyanate group, this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the resulting products .
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes for coatings and adhesives.
The fluorine atom in this compound can enhance the stability and reactivity of the compound, making it a valuable intermediate in various chemical processes.
特性
IUPAC Name |
1-fluoro-3-isocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO/c5-2-1-3-6-4-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUBQVQVKVHSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193683 | |
| Record name | Isocyanic acid, 3-fluoropropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-99-8 | |
| Record name | Isocyanic acid, 3-fluoropropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanic acid, 3-fluoropropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro[1,1'-biphenyl]-2,5-dione](/img/structure/B1655605.png)

![1,3-Dimethyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1655609.png)
![[1-(Propane-2-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B1655611.png)



![n,n,2-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1655615.png)






